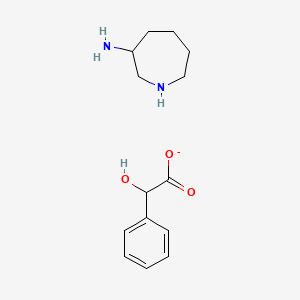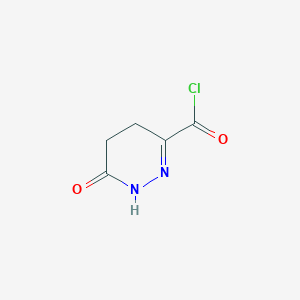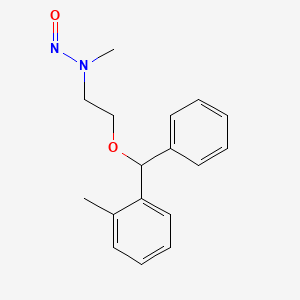![molecular formula C47H88N4O23P2 B13853288 UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt](/img/structure/B13853288.png)
UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt is a complex biochemical compound involved in the biosynthesis of lipid A, a crucial component of the lipopolysaccharide layer in Gram-negative bacteria. This compound plays a significant role in the bacterial cell wall’s structural integrity and is a target for developing novel antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt involves multiple enzymatic steps. One of the key enzymes is UDP-3-O-(3-hydroxymyristoyl)glucosamine acyltransferase, which catalyzes the acylation of UDP-3-O-(3-hydroxymyristoyl)-D-glucosamine . The reaction conditions typically involve the presence of acyl carrier proteins and specific acyl donors under controlled pH and temperature conditions.
Industrial Production Methods
Industrial production of this compound is not widely documented due to its specialized nature and primary use in research settings. large-scale synthesis would likely involve biotechnological methods using genetically engineered bacterial strains capable of producing the necessary enzymes for the biosynthesis pathway.
Chemical Reactions Analysis
Types of Reactions
UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt undergoes various biochemical reactions, including acylation, deacetylation, and phosphorylation. These reactions are crucial for its role in lipid A biosynthesis .
Common Reagents and Conditions
Common reagents used in these reactions include acyl carrier proteins, acyl donors, and specific enzymes such as UDP-3-O-(3-hydroxymyristoyl)glucosamine acyltransferase . The reactions typically occur under physiological conditions, with controlled pH and temperature to ensure enzyme activity.
Major Products Formed
The major products formed from these reactions are intermediates in the lipid A biosynthesis pathway, which eventually lead to the formation of lipid A, an essential component of the bacterial outer membrane .
Scientific Research Applications
UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt has several scientific research applications:
Mechanism of Action
The compound exerts its effects by participating in the lipid A biosynthesis pathway. It acts as a substrate for various enzymes, including UDP-3-O-(3-hydroxymyristoyl)glucosamine acyltransferase, which catalyzes the acylation reactions necessary for lipid A formation . The molecular targets include enzymes involved in the biosynthesis pathway, and the pathways involved are critical for maintaining the structural integrity of the bacterial outer membrane .
Comparison with Similar Compounds
Similar Compounds
UDP-2,3-diacylglucosamine diphosphatase: Another compound involved in lipid A biosynthesis, with a similar role in the bacterial cell wall structure.
2,3-diacylglucosamine 1-phosphate: A precursor in the lipid A biosynthesis pathway.
Uniqueness
UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt is unique due to its specific role in the acylation steps of lipid A biosynthesis. Its involvement in multiple enzymatic reactions and its potential as a target for novel antibacterial agents highlight its significance in scientific research and medicine .
Properties
Molecular Formula |
C47H88N4O23P2 |
|---|---|
Molecular Weight |
1139.2 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2R,3R,4R,5S,6R)-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-4-yl] (3R)-3-hydroxytetradecanoate |
InChI |
InChI=1S/C43H77N3O20P2.C4H11NO3/c1-3-5-7-9-11-13-15-17-19-21-29(48)25-34(51)44-36-40(64-35(52)26-30(49)22-20-18-16-14-12-10-8-6-4-2)38(54)31(27-47)63-42(36)65-68(59,60)66-67(57,58)61-28-32-37(53)39(55)41(62-32)46-24-23-33(50)45-43(46)56;5-4(1-6,2-7)3-8/h23-24,29-32,36-42,47-49,53-55H,3-22,25-28H2,1-2H3,(H,44,51)(H,57,58)(H,59,60)(H,45,50,56);6-8H,1-3,5H2/t29-,30-,31-,32-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 |
InChI Key |
KUAOMMZYIACMRS-RJIXHJOASA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O.C(C(CO)(CO)N)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=O)CC(CCCCCCCCCCC)O)O.C(C(CO)(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


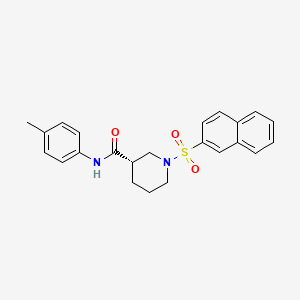
![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-1-piperazinamine](/img/structure/B13853227.png)
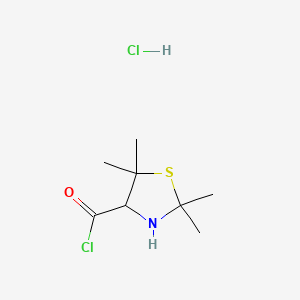
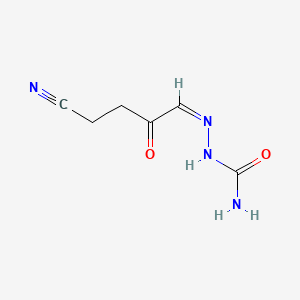
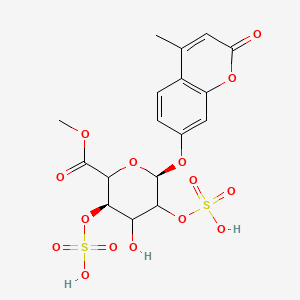
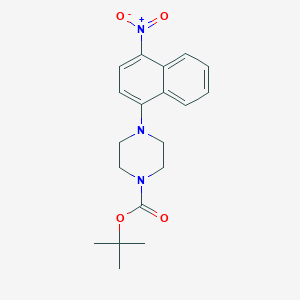
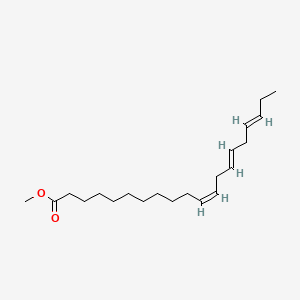
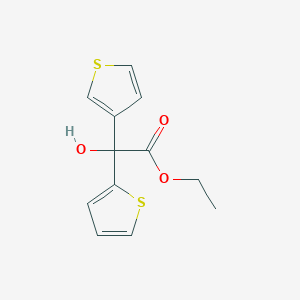
![2-Amino-N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]-4-thiazoleacetamide Hydrochloride](/img/structure/B13853253.png)

![1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole](/img/structure/B13853270.png)
